molecular formula C7H11NO2 B14444823 (E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one

(E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one

Cat. No.: B14444823
M. Wt: 141.17 g/mol
InChI Key: LVWFRDIATGOPJU-NSLJVHTKSA-N
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Description

(E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one is an organic compound with a unique structure that includes an ethanimidoyl group, a hydroxyl group, and a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an ethanimidoyl chloride with a hydroxypentenone derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentenone backbone can be reduced to form a saturated compound.

    Substitution: The ethanimidoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols or hydrocarbons.

    Substitution: Formation of substituted ethanimidoyl derivatives.

Scientific Research Applications

(E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-ethanimidoyl-4-hydroxyhex-3-en-2-one
  • (E)-3-ethanimidoyl-4-hydroxybut-3-en-2-one
  • (E)-3-ethanimidoyl-4-hydroxyprop-3-en-2-one

Uniqueness

(E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one is unique due to its specific combination of functional groups and the length of its carbon chain. This uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(E)-3-ethanimidoyl-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C7H11NO2/c1-4(8)7(5(2)9)6(3)10/h8-9H,1-3H3/b7-5+,8-4?

InChI Key

LVWFRDIATGOPJU-NSLJVHTKSA-N

Isomeric SMILES

C/C(=C(/C(=N)C)\C(=O)C)/O

Canonical SMILES

CC(=C(C(=N)C)C(=O)C)O

Origin of Product

United States

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